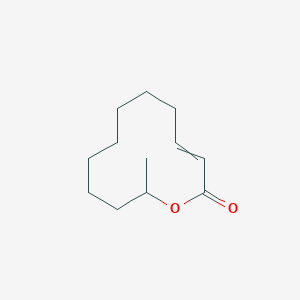![molecular formula C12H14O2S B14409926 Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- CAS No. 82352-39-4](/img/structure/B14409926.png)
Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a sulfonyl group attached to a butadienyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The sulfonyl group can be introduced through sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their sequential reactions. The conditions often require controlled temperatures, pressures, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Br2/FeBr3, HNO3/H2SO4, RCl/AlCl3
Major Products:
Oxidation: Sulfonic acids, ketones
Reduction: Sulfides
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
科学研究应用
Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of dyes and pigments.
作用机制
The mechanism of action of Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The compound may also interact with enzymes or receptors in biological systems, leading to various biochemical effects.
相似化合物的比较
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-3-(1-methylethyl)-
- Benzene, 1-methyl-3-(1-methylethenyl)-
Comparison: Compared to its analogs, Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]- is unique due to the presence of the sulfonyl group attached to a butadienyl chain
属性
CAS 编号 |
82352-39-4 |
|---|---|
分子式 |
C12H14O2S |
分子量 |
222.31 g/mol |
InChI |
InChI=1S/C12H14O2S/c1-10(2)8-9-15(13,14)12-6-4-11(3)5-7-12/h4-7,9H,1-3H3 |
InChI 键 |
UXPLHRMKZBTCQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


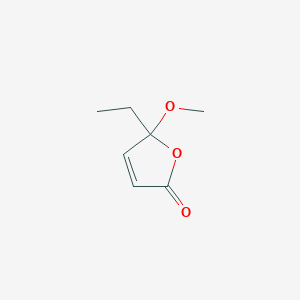
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
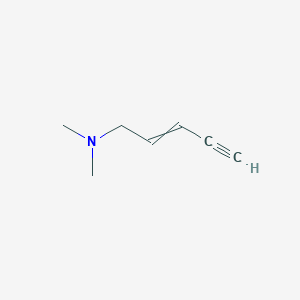
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
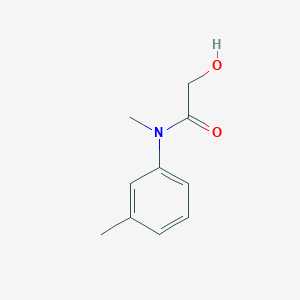
![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
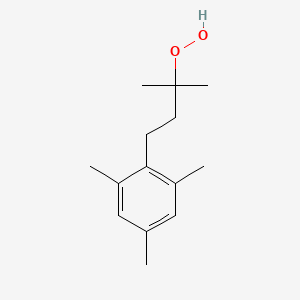
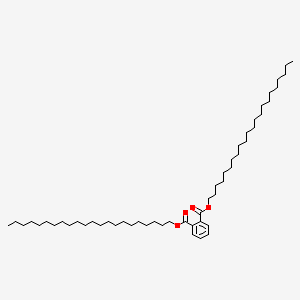
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
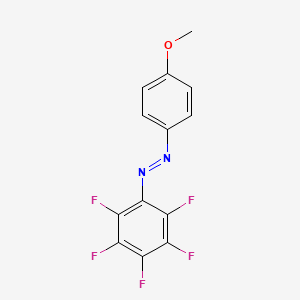
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
